molecular formula C7H7N3O4 B1418265 N',4-dihydroxy-3-nitrobenzenecarboximidamide CAS No. 887763-92-0

N',4-dihydroxy-3-nitrobenzenecarboximidamide

Cat. No.: B1418265
CAS No.: 887763-92-0
M. Wt: 197.15 g/mol
InChI Key: ZDAXSOHHXZWEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,4-dihydroxy-3-nitrobenzenecarboximidamide typically involves the nitration of a precursor compound followed by subsequent reactions to introduce the hydroxy and carboximidamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Carboximidamide Formation:

Industrial Production Methods

Industrial production methods for N’,4-dihydroxy-3-nitrobenzenecarboximidamide are typically scaled-up versions of laboratory synthesis methods. These methods involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’,4-dihydroxy-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N’,4-dihydroxy-3-aminobenzenecarboximidamide .

Scientific Research Applications

N’,4-dihydroxy-3-nitrobenzenecarboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’,4-dihydroxy-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can interact with proteins and enzymes, affecting their function and activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

N',4-dihydroxy-3-nitrobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c8-7(9-12)4-1-2-6(11)5(3-4)10(13)14/h1-3,11-12H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAXSOHHXZWEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/O)/N)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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